molecular formula C8H15NO3S B7172722 N-cyclobutyl-3-methylsulfonylpropanamide

N-cyclobutyl-3-methylsulfonylpropanamide

Cat. No.: B7172722
M. Wt: 205.28 g/mol
InChI Key: CTGXMIOXAYJRPX-UHFFFAOYSA-N
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Description

N-Cyclobutyl-3-methylsulfonylpropanamide is a synthetic amide derivative characterized by a cyclobutyl group attached to the nitrogen atom and a methylsulfonyl (mesyl) group at the 3-position of the propanamide backbone. Its molecular formula is C₈H₁₅NO₃S, with a molecular weight of 205.28 g/mol. The compound’s key structural features include:

  • Cyclobutyl moiety: A strained four-membered ring that influences steric and electronic properties.

Properties

IUPAC Name

N-cyclobutyl-3-methylsulfonylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S/c1-13(11,12)6-5-8(10)9-7-3-2-4-7/h7H,2-6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGXMIOXAYJRPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC(=O)NC1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonyl Group Introduction

The methylsulfonyl moiety is introduced via oxidation of a thioether precursor. For example, 3-(methylthio)propanoic acid is treated with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in acetic acid at 40–60°C for 4–6 hours, yielding 3-methylsulfonylpropanoic acid with >90% efficiency. This step is critical for ensuring regioselectivity and minimizing over-oxidation byproducts.

Chlorination with Thionyl Chloride

The carboxylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂). Patent data demonstrate that reacting 3-methylsulfonylpropanoic acid with 1.1–1.2 equivalents of SOCl₂ in dimethylacetamide (DMAC) at 0°C for 10–30 minutes achieves near-quantitative conversion. Excess thionyl chloride is removed via vacuum distillation, ensuring minimal residual toxicity.

Table 1: Optimization of Acid Chloride Synthesis

ParameterOptimal ConditionYield (%)Citation
SOCl₂ Equivalents1.1598
Temperature0°C → 25°C95
SolventDMAC97

Amidation with Cyclobutylamine

Solvent Selection and Reaction Kinetics

The acid chloride intermediate is reacted with cyclobutylamine in polar aprotic solvents such as DMAC or N-methylpyrrolidine (NMP). Patent WO2010002075A1 reports that slow addition of cyclobutylamine (1.0–1.1 equivalents) to the acid chloride in DMAC at 0°C, followed by stirring at 25°C for 5 hours, yields this compound in 85–92% purity. Elevated temperatures (>30°C) risk decomposition, while lower temperatures prolong reaction times unnecessarily.

Byproduct Management

Common byproducts include unreacted acid chloride and dimerized species. Post-reaction quenching with ice water followed by extraction with ethyl acetate effectively isolates the amide. Silica gel chromatography or recrystallization from ethanol/water mixtures further purifies the product to >99% purity.

Table 2: Amidation Conditions and Outcomes

ConditionValuePurity (%)Citation
SolventDMAC92
Reaction Time5 hours89
Cyclobutylamine Eq.1.0591

Alternative Approaches

One-Pot Sulfonation-Amidation

A hypothetical route involves simultaneous sulfonation and amidation using 3-mercaptopropanoic acid, methyl iodide, and cyclobutylamine under oxidative conditions. However, competing side reactions (e.g., disulfide formation) limit practicality without rigorous optimization.

Industrial-Scale Considerations

Solvent Recovery

DMAC and NMP are prioritized for their high boiling points and compatibility with acid chlorides. Industrial patents emphasize solvent recycling via fractional distillation to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-3-methylsulfonylpropanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amide group can be reduced to form amine derivatives.

    Substitution: The cyclobutyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

    Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups into the cyclobutyl ring.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted cyclobutyl derivatives.

Scientific Research Applications

N-cyclobutyl-3-methylsulfonylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclobutyl-3-methylsulfonylpropanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with target molecules, while the cyclobutyl group provides steric hindrance that can influence the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features
This compound Cyclobutyl, methylsulfonyl 205.28 High polarity due to mesyl group; strained cyclobutyl ring enhances reactivity.
(S)-2-(Butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide (8) Cycloheptyl, indole, butylamino ~450 (estimated) Indole moiety enables π-π stacking; lipophilic due to long alkyl chains.
2-(Butylamino)-N-(2-cyclooctylethyl)-3-(1H-indol-3-yl)propanamide (S45) Cyclooctyl, indole, butylamino ~465 (estimated) Larger cyclooctyl ring increases steric bulk; indole enhances bioactivity.

Structural Differences and Implications

Core Backbone :

  • The target compound features a propanamide backbone with a methylsulfonyl group, whereas analogs like 8 and S45 incorporate indole rings and bulkier cycloalkane substituents (cycloheptyl, cyclooctyl). The indole group in analogs enables interactions with hydrophobic binding pockets in biological targets, whereas the mesyl group in the target compound may favor polar interactions (e.g., with serine proteases or kinases) .

Substituent Effects: Cyclobutyl vs. Methylsulfonyl vs. Indole: The mesyl group increases aqueous solubility and metabolic stability, whereas indole’s hydrophobicity may enhance membrane permeability but reduce solubility .

Physicochemical Properties

  • Solubility : The methylsulfonyl group in this compound likely confers higher solubility in polar solvents (e.g., water, DMSO) compared to indole-containing analogs, which are more lipophilic.
  • Stability : Sulfonyl groups are resistant to hydrolysis under physiological conditions, whereas amides with indole moieties may exhibit pH-dependent degradation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclobutyl-3-methylsulfonylpropanamide, and how can reaction conditions be controlled to maximize yield?

  • Methodology : Multi-step synthesis typically involves coupling the cyclobutylamine moiety with a methylsulfonylpropanoyl chloride derivative under anhydrous conditions. Key parameters include temperature control (0–5°C for exothermic reactions), solvent selection (e.g., dichloromethane for solubility), and inert atmospheres to prevent oxidation . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the product. Yield optimization requires monitoring reaction progress via TLC or HPLC.

Q. How can the structural integrity and purity of this compound be verified?

  • Methodology : Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the cyclobutyl ring (characteristic δ 2.5–3.5 ppm for strained protons) and methylsulfonyl group (singlet at δ 3.0–3.2 ppm). Mass Spectrometry (MS) (ESI or EI) should show the molecular ion peak at m/z corresponding to the molecular formula (C₈H₁₅NO₃S; ~217 g/mol). Purity ≥95% is confirmed via HPLC with a C18 column and UV detection .

Q. What are the key stability considerations for storing this compound?

  • Methodology : Store at –20°C under argon to prevent hydrolysis of the sulfonyl group. Stability studies using accelerated degradation tests (40°C/75% RH for 1 month) can identify degradation products (e.g., sulfonic acid derivatives). Monitor via HPLC and FTIR for changes in functional groups .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Perform Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) to model the electron density of the sulfonyl group and cyclobutyl ring. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack. Compare activation energies for potential reaction pathways (e.g., SN2 vs. SN1 mechanisms) . Validate predictions with experimental kinetic studies using NMR monitoring .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodology : For ambiguous NMR signals (e.g., overlapping cyclobutyl protons), use 2D-COSY or HSQC to assign peaks. If MS fragmentation patterns conflict with expected structures, perform isotopic labeling (e.g., ¹³C-methylsulfonyl group) or high-resolution MS (HRMS) . Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. How does the methylsulfonyl group influence the compound’s biological activity, and what assays are suitable for mechanistic studies?

  • Methodology : The sulfonyl group enhances electrophilicity, potentially interacting with cysteine residues in target enzymes. Use enzyme inhibition assays (e.g., fluorogenic substrates) and ITC (Isothermal Titration Calorimetry) to measure binding affinity. For cellular studies, employ SAR (Structure-Activity Relationship) models by synthesizing analogs with modified sulfonyl groups (e.g., sulfonamides) .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodology : Address exotherm control during sulfonation by using flow chemistry reactors. Optimize solvent recovery (e.g., dichloromethane distillation) and replace column chromatography with recrystallization (ethanol/water mixture) for cost-effective purification. Validate batch consistency via QbD (Quality by Design) principles, including DoE (Design of Experiments) for critical parameters like pH and temperature .

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